![molecular formula C19H34NO3P B14218773 [3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid CAS No. 596819-84-0](/img/structure/B14218773.png)
[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid: is a synthetic organic compound characterized by the presence of an amino group, a phosphonic acid group, and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid typically involves multi-step organic reactions. One common method is the Mannich reaction , which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phosphonic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in catalysis and reaction mechanisms studies.
Biology:
- Investigated for its potential as a ligand in binding studies with proteins .
- Studied for its role in enzyme inhibition and biochemical pathways .
Medicine:
- Explored for its potential as a drug candidate in treating various diseases.
- Studied for its antimicrobial and antiviral properties .
Industry:
- Used in the manufacture of specialty chemicals .
- Employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to specific sites on these targets, leading to inhibition or activation of biochemical pathways. For example, it has been shown to bind to the sphingosine 1-phosphate receptor 2 , affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry.
Phosphonic acids: These compounds share the phosphonic acid functional group and are used in various applications.
Uniqueness:
- The presence of a long alkyl chain in [3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid provides unique hydrophobic properties .
- The combination of amino and phosphonic acid groups allows for diverse chemical reactivity and biological activity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
596819-84-0 |
|---|---|
Formule moléculaire |
C19H34NO3P |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
[3-amino-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C19H34NO3P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20)15-16-24(21,22)23/h9-12,19H,2-8,13-16,20H2,1H3,(H2,21,22,23) |
Clé InChI |
AAEVPRISMKXZKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




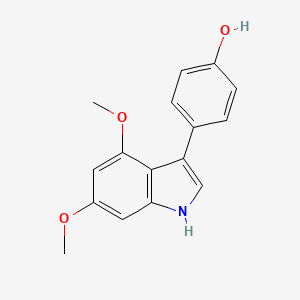
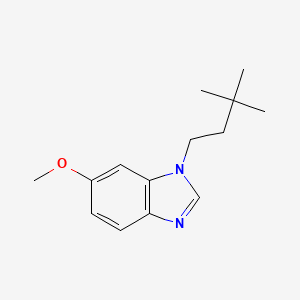
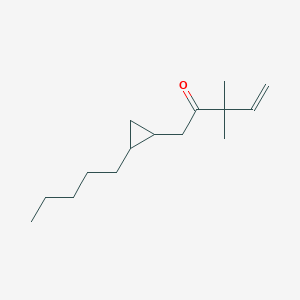
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
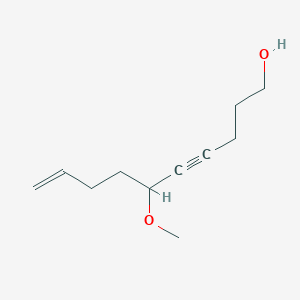
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
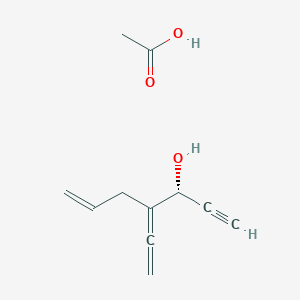
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
phosphanium bromide](/img/structure/B14218760.png)
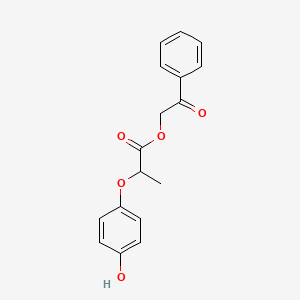
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)
